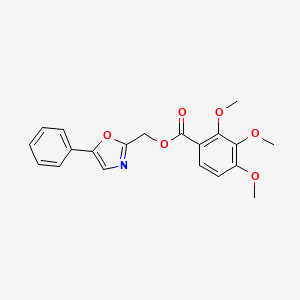
(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate, also known as PMTMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PMTMB is a heterocyclic compound that belongs to the family of oxazoles, which are widely used in the pharmaceutical industry due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a key role in tumor invasion and metastasis. (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues. (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress. In addition, (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate is also stable under normal laboratory conditions and can be stored for extended periods of time without degradation. However, one limitation of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate is that it is not water-soluble, which can make it difficult to use in certain experiments. In addition, (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate can be toxic at high concentrations, which may limit its use in some applications.
Direcciones Futuras
There are several future directions for research on (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate. One area of interest is the development of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate and the identification of its molecular targets. In addition, further studies are needed to determine the optimal dosage and administration of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate for different applications. Finally, the development of water-soluble derivatives of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate may increase its potential for use in a wider range of experiments.
Métodos De Síntesis
The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate involves the reaction of 2,3,4-trimethoxybenzoic acid with 2-amino-2-phenyl-1,3-oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate.
Aplicaciones Científicas De Investigación
(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has shown promising results in various scientific research applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. In a recent study, (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-23-15-10-9-14(18(24-2)19(15)25-3)20(22)26-12-17-21-11-16(27-17)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVJZLOSPUOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OCC2=NC=C(O2)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

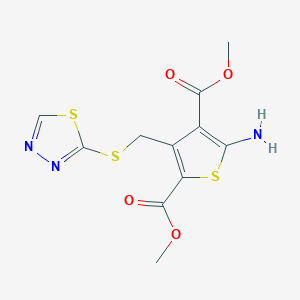
![2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7682570.png)
![2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide](/img/structure/B7682578.png)
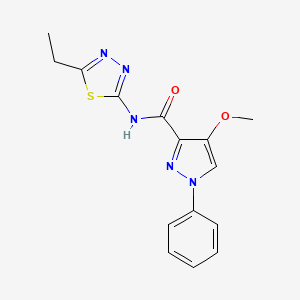
![1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)
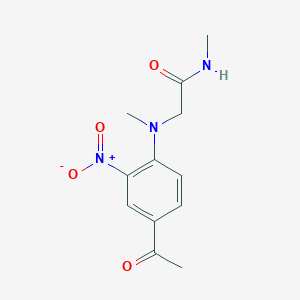
![2-[2-[2,4-Di(propan-2-yl)phenyl]-2-oxoethyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7682614.png)

![N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)
![2-[[2-[benzyl(ethyl)amino]acetyl]amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7682628.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)
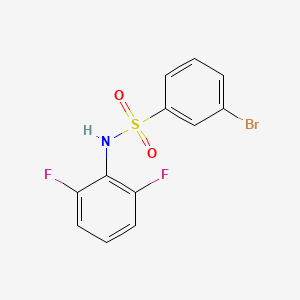
![4-[[2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-N-methylbenzamide](/img/structure/B7682642.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)